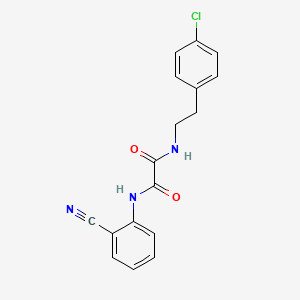

N1-(4-chlorophenethyl)-N2-(2-cyanophenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-N'-(2-cyanophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2/c18-14-7-5-12(6-8-14)9-10-20-16(22)17(23)21-15-4-2-1-3-13(15)11-19/h1-8H,9-10H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVSCIAIXCDXJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenethyl)-N2-(2-cyanophenyl)oxalamide typically involves the reaction of 4-chlorophenethylamine with 2-cyanophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of automated systems for monitoring and adjusting reaction conditions can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenethyl)-N2-(2-cyanophenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxalamic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenethyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Oxalamic acids.

Reduction: Amine derivatives.

Substitution: Substituted phenethyl derivatives.

Scientific Research Applications

N1-(4-chlorophenethyl)-N2-(2-cyanophenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenethyl)-N2-(2-cyanophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of its potential anticancer activity, the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting cell death .

Comparison with Similar Compounds

The following analysis compares N1-(4-chlorophenethyl)-N2-(2-cyanophenyl)oxalamide with structurally related oxalamides in terms of substituent effects, synthetic yields, physicochemical properties, and biological activities.

Structural and Substituent Comparisons

Key Observations :

- Electronic Effects: The cyano group (strong electron-withdrawing) contrasts with methoxy (electron-donating) or halogen (moderately electron-withdrawing) substituents in analogs, altering electronic density and interaction potentials .

- Lipophilicity : The 4-chlorophenethyl group in the target compound increases lipophilicity compared to 4-methoxyphenethyl derivatives, which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical and Spectral Data

- ESI-MS : The target compound’s molecular ion [M+H]+ is estimated at ~348.8 (C₁₉H₁₅ClN₃O₂), distinct from analogs like 72 (336.9 [M+H]+) and 22 (343.1 [M+H]+) .

- ¹H NMR: The 2-cyanophenyl group would deshield adjacent aromatic protons (δ ~7.8–8.2 ppm), differing from 4-chlorophenyl (δ ~7.4–7.8 ppm) or 3-cyanophenyl analogs .

Biological Activity

N1-(4-chlorophenethyl)-N2-(2-cyanophenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects, including anti-inflammatory and anticancer properties. The exact pathways involved are still under investigation but are believed to involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptor Binding : It could bind to receptors, altering signal transduction processes.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For example:

- Case Study : In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

- Research Findings : Animal models treated with this compound exhibited reduced markers of inflammation, such as cytokines and prostaglandins.

Data Table: Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Enzyme Inhibition | Modulation of specific enzymatic activities |

Synthetic Routes

The synthesis of this compound typically involves the reaction of 4-chlorophenethylamine with 2-cyanophenylamine under controlled conditions. This process generally includes:

- Reagents : Use of oxalyl chloride in anhydrous conditions.

- Procedure :

- Dissolve both amines in dichloromethane.

- Add oxalyl chloride dropwise while maintaining low temperatures.

- Stir and quench the reaction with water.

- Extract the product using an organic solvent.

Comparison with Similar Compounds

This compound can be compared with other oxalamides to understand its unique properties:

| Compound | Similarity | Unique Feature |

|---|---|---|

| N1-(4-fluorophenethyl)-N2-(2-cyanophenyl)oxalamide | Structural similarity | Fluorine enhances reactivity |

| N1-(4-bromophenethyl)-N2-(2-cyanophenyl)oxalamide | Structural similarity | Bromine's impact on biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.